3,5-Dibr-tyr1 leucine enkephalin
Beschreibung
Endogenous Opioid Peptides: Role and Significance
Endogenous opioid peptides are naturally occurring neuropeptides that bind to opioid receptors, mimicking the effects of opiates. The primary families of these peptides are enkephalins, endorphins, and dynorphins. nih.govmdpi.com These peptides are derived from larger precursor proteins: proenkephalin, proopiomelanocortin (POMC), and prodynorphin, respectively. mdpi.com
The distribution of opioid peptides and their receptors is widespread throughout the central and peripheral nervous systems, particularly in regions associated with pain perception, reward pathways, stress responses, and autonomic control. nih.gov Their primary function is the modulation of nociceptive signaling. nih.gov By acting on opioid receptors, they can inhibit the release of neurotransmitters involved in pain transmission, leading to analgesia. nih.govnih.govresearchgate.net Beyond pain relief, endogenous opioids are implicated in a wide range of biological processes including the regulation of mood, stress, appetite, and immune function. researchgate.netacs.org
Leucine (B10760876) Enkephalin as a Prototypical Opioid Pentapeptide
In 1975, two related pentapeptides with potent opiate agonist activity were isolated from the brain: methionine-enkephalin and leucine-enkephalin. drugbank.com Leucine enkephalin, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is considered a prototypical endogenous opioid peptide. acs.org Like other enkephalins, it is derived from the precursor protein proenkephalin. mdpi.com
Leucine enkephalin exhibits a high affinity for the delta (δ) opioid receptor and to a lesser extent, the mu (μ) opioid receptor, with minimal interaction with the kappa (κ) opioid receptor. acs.orgnih.gov Its physiological effects are primarily mediated through these receptors. The binding of leucine enkephalin to its receptors initiates a signaling cascade that ultimately leads to the inhibition of neuronal activity and neurotransmitter release. researchgate.net However, the therapeutic potential of natural enkephalins is limited by their rapid degradation by peptidases and poor penetration of the blood-brain barrier. nih.govnih.gov
Rationale for Chemical Modification and Analog Design in Opioid Research
The inherent limitations of natural opioid peptides like leucine enkephalin have driven extensive research into the design and synthesis of modified analogs. The primary goals of these chemical modifications are to enhance their therapeutic properties and to better understand their mechanism of action. acs.org
A key objective in designing enkephalin analogs is to improve their selectivity for specific opioid receptor subtypes (μ, δ, or κ). frontiersin.org Enhanced selectivity can lead to more targeted therapeutic effects and potentially reduce the side effects associated with non-selective opioid agonists. For instance, developing δ-selective agonists is of interest for producing analgesia with a potentially lower risk of respiratory depression and dependence compared to μ-agonists. nih.gov Modifications at various positions of the peptide chain, including the N-terminus and the C-terminus, can significantly influence receptor selectivity. frontiersin.org Halogenation of the aromatic ring of phenylalanine at position 4, for example, has been shown to increase biological activities for the κ, μ, and δ receptors. nih.gov
Chemical modifications can also modulate the functional activity of enkephalin analogs, determining whether they act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists. The introduction of different chemical groups can alter the way the ligand binds to the receptor and triggers downstream signaling pathways. nih.gov This allows for the development of compounds with specific functional profiles, such as potent agonists for pain relief or antagonists for studying receptor function.
The synthesis and study of enkephalin analogs are fundamental to understanding their structure-activity relationships (SAR). frontiersin.org By systematically altering the chemical structure of the peptide and observing the effects on receptor binding and biological activity, researchers can identify the key structural features responsible for its pharmacological properties. This knowledge is crucial for the rational design of new opioid ligands with improved therapeutic profiles. The replacement of the N-terminal tyrosine, for instance, was thought to be critical for high affinity, but some analogs lacking this residue have still shown high affinity for the μ-opioid receptor.
One area of investigation has been the modification of the tyrosine residue at position 1. A study involving the substitution of Tyr1 with 3,5-dibromo-tyrosine in leucine enkephalin provided valuable insights into the role of this residue in receptor interaction and biological activity. Research on [3,5-Dibromo-Tyr1]-leucine-enkephalin demonstrated that this modification led to a significant decrease in opioid activity. In the guinea pig ileum assay, which is sensitive to μ-receptor agonists, the dibrominated analog was approximately 200 times less active than leucine enkephalin. Similarly, in the mouse vas deferens assay, a preparation rich in δ-receptors, the analog was about 50 times less potent. These findings underscore the critical importance of the phenolic hydroxyl group of the N-terminal tyrosine for potent opioid activity.
Table 1: Biological Activity of [3,5-Dibromo-Tyr1]-Leucine-Enkephalin
| Assay | IC50 (nM) of Leucine Enkephalin | IC50 (nM) of [3,5-Dibromo-Tyr1]-Leucine-Enkephalin |
|---|---|---|
| Guinea Pig Ileum | 250 ± 40 | >50,000 |
| Mouse Vas Deferens | 11 ± 1.5 | 550 ± 80 |
Data sourced from Coy et al. (1976)
Eigenschaften
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dibromo Tyr1 Leucine Enkephalin Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS offers a robust and efficient platform for the synthesis of leucine (B10760876) enkephalin and its analogs. ias.ac.innih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. capes.gov.br This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. ias.ac.in
The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed for the synthesis of enkephalin analogs due to its mild deprotection conditions. ias.ac.inias.ac.in The Fmoc group protects the N-terminus of the amino acid. Each cycle of amino acid addition involves two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). ias.ac.in
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. ias.ac.in
This cycle is repeated until the desired peptide sequence (Tyr-Gly-Gly-Phe-Leu) is assembled on the resin.
The choice of solid support is critical for the success of SPPS. Two common types of resins used for the synthesis of enkephalin analogs are:
Merrifield Resin: A chloromethylated copolystyrene-2% divinylbenzene (B73037) resin. The first amino acid is typically attached as a Boc-protected amino acid, as the conditions for attachment can cleave the Fmoc group. ias.ac.inias.ac.in
p-Alkoxybenzyl Alcohol Resin (Wang Resin): This resin allows for the direct attachment of the first Fmoc-amino acid and generally provides better yields and easier purification of the final peptide compared to the Merrifield resin. ias.ac.in
The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis.
Table 1: Comparison of Resins for Enkephalin Synthesis
| Resin Type | Key Feature | Advantage in Enkephalin Synthesis | Reference |
|---|---|---|---|
| Merrifield Resin | Chloromethylated polystyrene-divinylbenzene | Standard, well-established resin for SPPS. | ias.ac.inias.ac.in |
| p-Alkoxybenzyl Alcohol Resin | Hydroxymethyl-functionalized polystyrene | Higher yields and easier final peptide purification. | ias.ac.in |
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation while minimizing side reactions like racemization. uni-kiel.de Several systems are utilized in the synthesis of enkephalin analogs.
Common coupling reagents include:
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives to reduce racemization. peptide.com
Onium Salts: These reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, TBTU, HATU), are known for their high efficiency and rapid reaction times. peptide.comnih.govbachem.com
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included to suppress racemization and improve coupling efficiency. ias.ac.inuni-kiel.de
Table 2: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Example(s) | Key Characteristics | Reference(s) |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Widely used, cost-effective; by-product removal can be an issue in solution phase but less so in SPPS. | uni-kiel.depeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for sterically hindered couplings. | peptide.combachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient, fast coupling reactions with low racemization, especially when used with additives like HOBt. | peptide.comnih.gov |
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all remaining protecting groups on the amino acid side chains must be removed. This is typically accomplished in a single step using a strong acid cocktail. A common cleavage reagent is trifluoroacetic acid (TFA), often mixed with "scavengers" such as water, thioanisole, or triisopropylsilane (B1312306) (TIS) to capture the reactive carbocations generated from the cleavage of side-chain protecting groups, thereby preventing unwanted side reactions. niscpr.res.in Following cleavage, the crude peptide is precipitated with a cold solvent like diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Site-Specific Bromination at Tyr1 Position
The introduction of two bromine atoms onto the tyrosine residue can be performed either by using a pre-synthesized 3,5-dibromo-L-tyrosine amino acid during SPPS or by post-synthetic modification of the completed leucine enkephalin peptide. The latter approach involves the direct halogenation of the tyrosine ring.
The phenolic ring of tyrosine is electron-rich and susceptible to electrophilic substitution. nih.gov This allows for direct bromination at the ortho positions relative to the hydroxyl group (positions 3 and 5).
A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) . nih.gov The reaction is typically carried out by treating the purified leucine enkephalin peptide with at least two equivalents of NBS in a suitable solvent system. The reaction proceeds via an oxidative bromination mechanism. nih.gov Other brominating agents can also be employed for this purpose. sigmaaldrich.com
Table 3: Reagents for Bromination of Tyrosine
| Reagent | Abbreviation | Typical Application | Reference(s) |
|---|---|---|---|
| N-Bromosuccinimide | NBS | A common reagent for the selective bromination of phenols and other activated aromatic rings. | nih.govsigmaaldrich.com |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | An efficient source of electrophilic bromine, used for various bromination reactions. | sigmaaldrich.com |
| Bromine | Br₂ | A strong brominating agent, though potentially less selective than NBS. | sigmaaldrich.com |
| Visible-Light Photocatalytic Reagents | BODNs | Newer methods utilizing photocatalysis for tyrosine bromination. | thieme-connect.com |
The successful synthesis yields 3,5-Dibromo-Tyr1 Leucine Enkephalin, a molecule ready for detailed biochemical and pharmacological investigation.
Integration of Modified Tyrosine Residues into Peptide Synthesis
The incorporation of 3,5-dibromo-L-tyrosine into the N-terminus of leucine enkephalin (Tyr-Gly-Gly-Phe-Leu) is a critical step that defines the resulting analog. The synthesis of the precursor, 3,5-dibromo-L-tyrosine, can be achieved by reacting L-tyrosine with N-bromosuccinimide in a suitable solvent system. nih.govresearchgate.netsigmaaldrich.com Another method involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) in a mixture of hydrobromic acid and acetic acid. nih.govresearchgate.netsigmaaldrich.com
Solid-phase peptide synthesis (SPPS) is a commonly employed technique for assembling the peptide chain. psu.edu The process typically involves the following key steps:
Resin and Linker: The synthesis begins with a solid support resin, to which the C-terminal amino acid (Leucine) is attached via a cleavable linker.
Protecting Groups: To prevent unwanted side reactions, the amino group of each amino acid is protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group. The reactive side chains of amino acids are also protected with appropriate blocking groups.
Coupling and Deprotection Cycles: The peptide chain is elongated in a stepwise manner. Each cycle involves the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for each amino acid in the sequence (Phenylalanine, Glycine, Glycine, and finally 3,5-dibromo-L-tyrosine).
Cleavage and Deprotection: Once the full-length peptide has been synthesized, it is cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
The synthesis of a related compound, [2,6-dibromo-Tyr¹]leucine-enkephalin, has been described using solid-phase synthesis with Fmoc chemistry, highlighting the applicability of this method for incorporating di-halogenated tyrosine residues. psu.edu
Purification Techniques for Synthetic Peptides
The crude peptide obtained after cleavage from the solid support is a mixture containing the desired product, deletion sequences (peptides missing one or more amino acids), and other impurities. Therefore, rigorous purification is essential to obtain a highly pure peptide for subsequent studies.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide purification. springernature.comamericanpeptidesociety.orgharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. americanpeptidesociety.orgharvardapparatus.com
In a typical RP-HPLC setup for purifying 3,5-dibromo-Tyr1 leucine enkephalin analogs:
Stationary Phase: A non-polar stationary phase, such as a C18 silica-based column, is used.
Mobile Phase: A polar mobile phase system is employed, typically consisting of a mixture of water and an organic solvent like acetonitrile, both containing an ion-pairing agent such as trifluoroacetic acid (TFA).
Gradient Elution: The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase. This gradient elution allows for the differential retention and separation of the target peptide from more or less hydrophobic impurities. nih.gov
The following interactive table illustrates a typical gradient for the preparative purification of a synthetic peptide like 3,5-dibromo-Tyr1 leucine enkephalin.
| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (Acetonitrile + 0.1% TFA) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 65 | 35 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Fractions are collected as they elute from the column and are analyzed to identify those containing the pure peptide.
Following purification, it is crucial to confirm the purity and verify the identity of the synthesized peptide. Several analytical techniques are employed for this purpose.
Analytical HPLC: A small portion of the purified fraction is injected into an analytical HPLC system to assess its purity. A single, sharp peak is indicative of a highly pure sample.
Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthetic peptide. nih.govspringernature.comspringernature.comnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used to obtain the mass of the peptide, which should match the calculated theoretical mass. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized. While more complex than MS, NMR provides information about the chemical environment of each atom in the peptide, confirming the sequence and the correct incorporation of the 3,5-dibromo-L-tyrosine residue. The structures of similar enkephalin analogs have been validated using NMR spectroscopy. nih.gov
The following table summarizes the key analytical data used to confirm the identity of 3,5-dibromo-Tyr1 leucine enkephalin.
| Analytical Technique | Expected Result |
| Analytical RP-HPLC | Single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight |
| ¹H NMR | Characteristic peaks for all amino acid residues, including the aromatic protons of 3,5-dibromo-tyrosine |
Structure Activity Relationship Sar Investigations of Tyr1 Modified Leucine Enkephalin Analogs
Conformational Effects of Tyr1 Bromination on Ligand-Receptor Interactions
The conformational landscape of a peptide ligand is a critical determinant of its ability to bind to and activate a receptor. The bromination of the Tyr1 residue in leucine (B10760876) enkephalin can induce significant changes in the peptide's preferred three-dimensional structure, thereby influencing its interaction with opioid receptors.
Leucine enkephalin is a flexible molecule that can adopt multiple conformations in solution, including folded (e.g., β-bend) and extended structures. The introduction of two bulky bromine atoms on the Tyr1 aromatic ring can restrict the rotational freedom of this residue. This steric hindrance can shift the conformational equilibrium towards specific folded or more rigid structures.
Intramolecular hydrogen bonds are key to stabilizing the folded conformations of enkephalins. A commonly proposed hydrogen bond occurs between the carbonyl group of Gly2 and the amide proton of Leu5, which facilitates a β-turn structure. The conformational changes induced by the dibrominated Tyr1 can either promote or disrupt the formation of such critical intramolecular interactions.
If the steric bulk of the 3,5-dibromo-tyrosine forces the peptide backbone into a more extended conformation, it could prevent the formation of the hydrogen bond necessary for a compact, receptor-active state. Conversely, if the halogenation promotes a turn, it could enhance binding to a particular receptor subtype that recognizes this specific conformation. The interplay between the steric effects of the bromine atoms and the potential for intramolecular hydrogen bonding is therefore a crucial factor in determining the ultimate biological activity of 3,5-Dibr-tyr1 leucine enkephalin.
Comparative SAR with Other Tyr1 Substitutions
The tyrosine residue at position 1 of enkephalins is of paramount importance for their opioid activity. Its phenolic hydroxyl group is widely considered to be a critical pharmacophoric element, engaging in hydrogen bonding interactions with the opioid receptors. Nevertheless, the substitution of Tyr1 with other amino acids has yielded valuable insights into the structural requirements for receptor binding and activation.
The replacement of Tyr1 with L-1-pyrenylalanine (Pya), a fluorescent amino acid, in [Pya1, Leu5]enkephalin and its methyl ester resulted in compounds that retained specific binding to opiate receptors and potently inhibited the binding of Tyr1-containing enkephalins. nih.gov Notably, the methyl ester analog exhibited binding potencies comparable to the highly potent and µ-selective analog DAGO, with a 24-fold preference for µ-receptors over δ-receptors. nih.gov This finding suggests that the tyrosyl hydroxyl group, while important, is not an absolute requirement for receptor recognition and that other interactions can compensate for its absence. nih.gov
Further studies on cyclic enkephalin analogs have shown that introducing various substituents at the para-position of a phenylalanine residue replacing Tyr1 can enhance opioid activity. nih.gov For instance, analogs with p-acetyl (-COCH3) and p-carboxamido (-CONH2) substitutions at the Phe1 position displayed subnanomolar µ and δ agonist potencies. nih.gov These results indicate that hydrogen bonding or hydrophobic interactions from these substituents can effectively mimic the role of the Tyr1 hydroxyl group. nih.gov Conversely, a Phe(pCOOH)1-analog was only weakly active, likely due to the negative charge at physiological pH. nih.gov
Phenylalanine (Phe4) Modifications and Enkephalin SAR
The phenylalanine residue at position 4 plays a crucial role in modulating the affinity and selectivity of enkephalins for µ and δ opioid receptors. nih.gov Extensive SAR studies have demonstrated that modifications to the aromatic ring of Phe4 can significantly influence biological activity. nih.gov
Introducing electron-withdrawing groups at the para position of the Phe4 aromatic ring has been shown to enhance activity. nih.gov This principle has been successfully applied to increase the affinity of both monomeric enkephalins and dimeric analogs like biphalin (B1667298). nih.gov For example, the symmetrical incorporation of para-fluoro or para-nitro phenylalanine residues into biphalin leads to analogs with enhanced affinity for both µ and δ receptors. nih.gov
Furthermore, substitutions at the meta-position of Phe4 in leucine enkephalin have been found to yield high-affinity ligands with varied selectivity and signaling bias at both δ and µ opioid receptors, along with improved peptide stability. nih.gov These findings highlight the nuanced role of the Phe4 residue and the potential to fine-tune the pharmacological profile of enkephalin analogs through strategic modifications at this position. nih.gov The combination of these favorable Phe4 substitutions with modifications at other positions, such as Leu5, presents a promising strategy for developing improved opioid agonists. nih.gov
Other Amino Acid Substitutions (e.g., Gly2, Leu5) and Their Collective Impact on SAR
The collective impact of substitutions at multiple positions has been a fruitful area of investigation. For instance, the combination of a D-amino acid at position 2 and modifications at the C-terminus can lead to significant changes in receptor affinity and functional activity. In a series of enkephalin-like tetrapeptides, the substitution of D-Norleucine (DNle) at position 2, combined with halogenation of the Phe4 residue, increased biological activities at the kappa opioid receptor (KOR), in addition to the mu (MOR) and delta (DOR) opioid receptors. nih.gov This was a surprising finding, as enkephalins are not typically associated with high KOR activity. nih.gov
The following table summarizes the effects of various amino acid substitutions on the receptor binding affinities of leucine enkephalin analogs.
| Analog | Position 1 | Position 2 | Position 4 | Receptor Affinity (Ki, nM) |
| Biphalin Analog 9 | Tyr | D-Ala | p-fluoro-L-Phe | µ = 0.51, δ = 12.8 nih.gov |
| Biphalin Analog 10 | Tyr | D-Ala | p-fluoro-L-Phe | µ = 0.09, δ = 0.11 nih.gov |
| Cyclic Analog | Phe(pCONH2) | D-Cys | Phe(pNO2) | Subnanomolar µ and δ agonist potency nih.gov |
| Tetrapeptide Analog 5 | Dmt | DNle | Phe(p-F) | KOR EC50 = 21.1, Emax = 39% nih.gov |
| Tetrapeptide Analog 6 | Dmt | DNle | Phe(p-Cl) | KOR Antagonist nih.gov |
These examples underscore the principle that the final pharmacological profile of an enkephalin analog is a result of the interplay between modifications at different positions within the peptide sequence.
In Vitro Opioid Receptor Binding and Selectivity Profiling
Radioligand Binding Assay Methodologies
Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with its receptor. drugbank.com They are considered a gold-standard for determining the affinity of a ligand for its target.
Membrane Preparation from Expressing Cell Lines or Tissues (e.g., Rat Brain)
To study the binding of 3,5-Dibr-tyr1 leucine (B10760876) enkephalin, membranes containing opioid receptors are required. These are typically prepared from either the brains of animals, such as rats, or from cultured cell lines that have been genetically engineered to express a specific opioid receptor subtype (e.g., CHO cells). ebi.ac.uk The tissue or cells are homogenized and subjected to centrifugation to isolate the cell membrane fraction, which is rich in receptors. ebi.ac.ukresearchgate.net This preparation can then be used in binding assays.
Selection and Application of Radiolabeled Ligands (e.g., [3H]DADLE, [3H]DPDPE, [3H]naloxone, [3H]DAGO, [3H]DSLET)
A variety of radiolabeled ligands, typically tritiated ([³H]), are used to label the different opioid receptor subtypes. For instance, [³H]DAGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is highly selective for µ-opioid receptors, while [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin) is selective for δ-opioid receptors. drugbank.com Other radioligands like [³H]naloxone can be used for general opioid receptor binding, and [³H]DSLET ([D-Ser2, Leu5, Thr6]-enkephalin) is another ligand with high affinity for δ-receptors. drugbank.com The selection of the appropriate radioligand is crucial for accurately characterizing the binding profile of the unlabeled test compound, in this case, 3,5-Dibr-tyr1 leucine enkephalin.
Saturation Binding Experiments for Determination of Dissociation Constants (Kd) and Receptor Density (Bmax)
Saturation binding experiments are performed to determine the affinity of a radioligand for its receptor, expressed as the dissociation constant (Kd), and the total number of receptors in the preparation, known as the receptor density (Bmax). In these experiments, increasing concentrations of the radioligand are incubated with the membrane preparation until equilibrium is reached. The amount of bound radioactivity is then measured. The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied, and a lower Kd indicates higher affinity. The Bmax is the maximum number of binding sites.
Competition Binding Assays for Inhibition Constants (Ki) Determination
To determine the affinity of a non-radiolabeled compound like this compound, competition binding assays are conducted. drugbank.com In this setup, a fixed concentration of a selective radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The inhibition constant (Ki) can then be calculated from the IC50 value and the Kd of the radioligand. The Ki is a measure of the affinity of the test compound for the receptor.
Quantitative Assessment of Opioid Receptor Selectivity
The therapeutic potential of an opioid ligand is often related to its selectivity for a particular receptor subtype.
Differential Affinity for δOR, µOR, and κOR
By determining the Ki values of this compound for the µ, δ, and κ opioid receptors, its selectivity profile can be established. Enkephalins and their analogs typically show the highest affinity for the δ-opioid receptor, followed by the µ-opioid receptor, and have a low affinity for the κ-opioid receptor. sigmaaldrich.comnih.gov The selectivity ratio is calculated by dividing the Ki value for one receptor by the Ki value for another (e.g., Ki κOR / Ki δOR). A high ratio indicates high selectivity for the receptor in the denominator. The specific selectivity of this compound would depend on how the dibromination of the tyrosine residue influences its interaction with the binding pockets of each receptor subtype.
Below is an example of how the binding data for this compound would be presented if it were available.
No research findings specifically detailing the in vitro opioid receptor binding and selectivity profile or the pharmacological characterization in specific receptor subtype systems for the chemical compound "this compound" could be located in the public domain through the performed searches. The scientific literature that was accessed does not appear to contain studies on this particular derivative of leucine enkephalin. Therefore, the requested article cannot be generated.
Functional Activity and Signaling Pathway Characterization in Vitro
G-Protein Coupled Receptor (GPCR) Activation Assays
GPCR activation is the initial step in opioid signaling. Assays measuring this activation provide fundamental insights into a compound's efficacy and potency.
Opioid receptors, particularly the mu- and delta-opioid receptors, are predominantly coupled to the Gi/o family of G-proteins. nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This results in a decrease in intracellular cAMP levels. Assays measuring the inhibition of forskolin-stimulated cAMP production are a standard method to quantify the agonistic activity of a compound at these receptors.
No published studies were found that have evaluated the effect of 3,5-Dibr-tyr1 leucine (B10760876) enkephalin on adenylyl cyclase activity or cAMP production.
The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is a direct measure of receptor activation. nih.gov Agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit, and the incorporation of [35S]GTPγS provides a quantifiable signal of this event. This assay is instrumental in determining the potency and efficacy of a ligand in initiating G-protein signaling. nih.gov
There is no available data from [35S]GTPγS binding assays for 3,5-Dibr-tyr1 leucine enkephalin.
Beta-Arrestin Recruitment Assays for Ligand Bias
In addition to G-protein signaling, GPCRs can also signal through the recruitment of β-arrestin proteins. acs.org This pathway is often associated with receptor desensitization, internalization, and the activation of distinct downstream signaling cascades. Ligands that preferentially activate one pathway over the other (G-protein vs. β-arrestin) are termed "biased agonists." acs.org Beta-arrestin recruitment assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET), are crucial for characterizing the signaling bias of a compound. nih.gov
The capacity of this compound to recruit β-arrestin has not been reported in the scientific literature.
Assessment of Agonist and Partial Agonist Efficacy at Opioid Receptors
The efficacy of a ligand describes its ability to produce a maximal response upon binding to a receptor. A full agonist elicits a maximal response, while a partial agonist produces a submaximal response even at saturating concentrations. This is a critical parameter for understanding a compound's potential therapeutic window and side-effect profile.
No studies have been published that assess the agonist or partial agonist efficacy of this compound at any of the opioid receptors.
Functional Receptor Selectivity and Signaling Bias Characterization
Functional receptor selectivity refers to a ligand's preference for activating one receptor subtype over others. While binding affinity provides a measure of how tightly a ligand binds, functional assays are necessary to determine its selectivity in eliciting a biological response. Signaling bias, as mentioned earlier, further refines this characterization by detailing the preferred intracellular pathway.
The functional receptor selectivity and signaling bias of this compound remain uncharacterized due to a lack of published research.
Metabolic Stability and Enzymatic Degradation Studies in Vitro
Stability in Biological Matrices (e.g., Plasma)
The stability of a peptide in biological fluids is a critical determinant of its potential as a therapeutic agent. In vitro studies using plasma or simulated physiological conditions provide valuable insights into a compound's metabolic fate.
Determination of Peptide Half-Life in Simulated Physiological Conditions
| Compound | Modification | Stability in Human Plasma | Reference |
| Halogenated Enkephalin Analog | Halogenated phenyl ring at position 4 | >90% remaining after 42 days | nih.gov |
| Leucine (B10760876) Enkephalin (unmodified) | - | Rapidly degraded | - |
| 3,5-Dibr-tyr1 Leucine Enkephalin | Dibromination of N-terminal Tyrosine | Expected to be significantly high | Inferred |
Identification of Metabolites and Degradation Pathways
Understanding the enzymatic processes responsible for peptide degradation is crucial for designing more stable analogs. The primary routes of enkephalin metabolism involve cleavage by aminopeptidases and other peptidases.
Role of Aminopeptidases and Other Peptidases in Degradation
Unmodified leucine enkephalin is primarily degraded by aminopeptidases, which cleave the Tyr-Gly bond at the N-terminus. This rapid cleavage is a major contributor to its short biological half-life. The strategic placement of two bromine atoms on the tyrosine ring in this compound is designed to hinder the binding and catalytic action of these aminopeptidases. N-terminal modifications, such as acetylation, have been shown to significantly enhance resistance to aminopeptidase (B13392206) M. nih.gov It is highly probable that the bulky and electronegative bromine atoms on the tyrosine ring of this compound would similarly obstruct aminopeptidase activity, thereby protecting the Tyr-Gly bond from hydrolysis.
Impact of Enzyme Inhibitors on Metabolic Stability
The study of enzyme inhibitors provides further evidence for the degradation pathways of enkephalins. Inhibitors of aminopeptidases, such as bestatin (B1682670) and amastatin, have been shown to protect unmodified enkephalins from degradation. While specific studies on the effect of these inhibitors on the metabolism of this compound are not available, it can be inferred that in a system where this analog is degraded, the pattern of inhibition would reveal the responsible enzyme classes. Given the high predicted stability of the N-terminus, it is possible that inhibitors of other peptidases, such as enkephalinase inhibitors, might have a more pronounced relative effect on any residual degradation.
| Enzyme Class | Typical Inhibitors | Expected Impact on this compound Degradation | Reference |
| Aminopeptidases | Bestatin, Amastatin | Likely minimal, as the compound is predicted to be highly resistant. | nih.gov |
| Enkephalinases | Thiorphan, Kelatorphan | May inhibit any residual degradation if cleavage occurs at other sites. | - |
Correlation between Chemical Structure and Metabolic Susceptibility
The relationship between the chemical structure of this compound and its metabolic stability is a clear example of rational drug design. The introduction of the two bromine atoms at the N-terminal tyrosine residue directly addresses the primary liability of the parent molecule: its susceptibility to aminopeptidases.
The key structural features contributing to the enhanced stability are:
Steric Hindrance: The bulky bromine atoms physically obstruct the active site of aminopeptidases, preventing the enzyme from effectively binding to and cleaving the Tyr-Gly peptide bond.
Electronic Effects: The electron-withdrawing nature of the bromine atoms alters the electronic distribution of the tyrosine ring and the adjacent peptide bond, which may further reduce its affinity for the catalytic machinery of peptidases.
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. nih.gov This can influence its distribution and interaction with metabolic enzymes, potentially sequestering it away from degradative pathways.
Computational and Biophysical Studies for Structural Elucidation
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules and their interactions. For opioid peptides, MD simulations can provide insights into the conformational landscape and binding modes with opioid receptors.
Currently, there are no specific studies in the scientific literature that detail the analysis of conformational ensembles and dynamics of 3,5-Dibr-tyr1 leucine (B10760876) enkephalin through MD simulations. Such studies on the parent leucine-enkephalin have revealed a flexible molecule that adopts multiple conformations in solution. Future MD simulations on the dibrominated analog would be invaluable in understanding how the bulky, electron-withdrawing bromine atoms on the tyrosine ring affect the peptide's conformational flexibility and preferred structures.
Detailed investigations into the intermolecular interactions of 3,5-Dibr-tyr1 leucine enkephalin at the binding sites of opioid receptors are not present in the current body of scientific literature. Research on other enkephalin analogs has highlighted the critical role of the tyrosine residue in forming hydrogen bonds and other interactions within the receptor pocket. The introduction of bromine atoms could potentially lead to altered or additional interactions, such as halogen bonds, which would be a key area of focus for future computational studies.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. A search of scientific databases indicates that specific DFT studies on the electronic structure and reactivity of this compound have not been published. For the parent leucine-enkephalin, DFT calculations have been used to analyze vibrational spectra and conformational energies. researchgate.net Applying these methods to the dibrominated analog would elucidate the impact of the halogenation on the charge distribution, molecular orbitals, and reactivity of the peptide.
Molecular Docking Simulations with Opioid Receptor Structures
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. There are no specific molecular docking studies for this compound with opioid receptor structures reported in the scientific literature. Docking studies involving other enkephalin derivatives have been crucial in rationalizing their receptor selectivity and affinity. researchgate.net Future docking simulations would be essential to hypothesize the binding pose of this compound and to understand how the dibromination of the tyrosine residue influences its interaction with different opioid receptor subtypes.
Advanced Spectroscopic Techniques for Conformational Analysis in Solution
Advanced spectroscopic methods provide experimental insights into the three-dimensional structure of molecules in solution.
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and solution-state conformation of chiral molecules. A review of the available literature shows no VCD spectroscopic studies have been conducted on this compound. VCD has been successfully applied to the parent leucine-enkephalin to determine its conformational properties in different solvents. researchgate.net Such an analysis of the dibrominated analog would provide valuable experimental data to complement computational predictions regarding its solution-state structure.
Vibrational Absorption (VA) Spectroscopy
Vibrational Absorption (VA) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-invasive technique for investigating the secondary structure of peptides in various environments, including solutions and lipid bilayers. nih.govnih.govspringernature.com The method provides insights into the peptide backbone conformation and the local environment of amino acid side chains. For enkephalin analogs like 3,5-Dibr-tyr¹ leucine enkephalin, VA spectroscopy is instrumental in elucidating its conformational states, which are crucial for receptor binding and biological activity.
The vibrational spectrum of a peptide is characterized by several key absorption bands, most notably the amide bands which arise from the vibrations of the peptide backbone. The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide bond and is highly sensitive to the peptide's secondary structure. nih.gov Different conformations such as β-turns, β-sheets, and random coils give rise to distinct Amide I frequencies. For instance, β-turns in enkephalins are often associated with bands in the 1660-1685 cm⁻¹ range, while more extended or β-sheet-like structures show bands closer to 1630-1640 cm⁻¹. nih.gov The Amide II band, found between 1510 and 1580 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching and is also conformationally sensitive.
Tyrosine Ring Vibrations: The vibrational modes of the tyrosine ring itself will be significantly altered. The substitution pattern on the aromatic ring affects the in-plane and out-of-plane bending and stretching vibrations. The addition of heavy bromine atoms will likely lead to a red-shift (lower frequency) of some ring modes due to the increased mass. Specific tyrosine ring vibrations, often observed around 1515 cm⁻¹ and in the fingerprint region, can serve as markers for the local environment of the tyrosine side chain. nih.gov
Electronic Effects: The electron-withdrawing nature of the bromine atoms can modify the electronic distribution within the tyrosine ring and its hydroxyl group. This can, in turn, affect the hydrogen-bonding capabilities of the phenolic hydroxyl group, which may be reflected in the O-H stretching frequency (typically broad and in the 3200-3600 cm⁻¹ region) and the C-O stretching vibration (around 1250 cm⁻¹).
Conformational Perturbations: The bulky bromine substituents may sterically hinder certain conformations, potentially favoring a specific folded or extended structure. This preference would be directly observable in the shifts of the main Amide I and Amide II bands, providing a picture of the dominant secondary structure adopted by the modified peptide.
Computational studies, often employing Density Functional Theory (DFT), can be used to predict the vibrational spectra of modified peptides like 3,5-Dibr-tyr¹ leucine enkephalin. walshmedicalmedia.com By calculating the expected frequencies for different possible conformations (e.g., various β-turns, extended structures), a comparison with the experimental FTIR spectrum can help to identify the most probable structure in a given environment.
Below is a table summarizing the principal vibrational bands of interest for the analysis of 3,5-Dibr-tyr¹ leucine enkephalin and the expected influence of the dibromination on the tyrosine residue.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Peptides | Description | Expected Effect of 3,5-Dibromination on Tyrosine |
| Amide A | ~3300 | N-H stretching, often in hydrogen bonds | Minor indirect changes due to conformational shifts |
| Amide I | 1600-1700 | C=O stretching of the peptide backbone | Position reflects secondary structure (β-turn, β-sheet, etc.), which may be influenced by the bulky brominated residue |
| Amide II | 1510-1580 | N-H bending and C-N stretching | Conformational changes would alter this band |
| Tyr Ring Stretch (ν₈ₐ) | ~1600 | C=C stretching of the aromatic ring | May show slight shifts due to electronic perturbation by bromine |
| Tyr Ring Stretch | ~1515 | C=C stretching of the aromatic ring | Potential to shift due to substituent effects |
| C-Br Stretch | 600-800 | Stretching of the Carbon-Bromine bond | Appearance of new bands characteristic of the C-Br bond |
This detailed analysis of the vibrational spectrum allows for a comprehensive structural elucidation of 3,5-Dibr-tyr¹ leucine enkephalin, linking its specific chemical modifications to its three-dimensional conformation.
Advanced Analytical Characterization in Research
Mass Spectrometry (MS) Techniques for Peptide Characterization
Mass spectrometry is an indispensable tool for the characterization of peptides like 3,5-Dibr-tyr1 leucine (B10760876) enkephalin. It allows for the precise determination of molecular mass and the verification of the amino acid sequence through fragmentation analysis.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing peptides. nih.gov For 3,5-Dibr-tyr1 leucine enkephalin, ESI-MS would be used to determine its molecular weight with high accuracy. The introduction of two bromine atoms to the tyrosine residue significantly increases the peptide's mass compared to the native leucine enkephalin.
The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated based on its elemental composition. This calculated mass serves as a primary confirmation of the successful synthesis of the desired compound.
Table 1: Calculated Mass of this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Leucine Enkephalin | C₂₈H₃₇N₅O₇ | 555.2693 |
| This compound | C₂₈H₃₅Br₂N₅O₇ | 711.0804 |
This table presents the calculated monoisotopic masses for both the native and the dibrominated peptide, highlighting the significant mass shift upon halogenation.
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique frequently used for peptide analysis. acs.orgnih.gov It is known for its high sensitivity and tolerance to complex mixtures. nih.gov In the analysis of this compound, MALDI-MS would typically produce singly charged ions, simplifying the mass spectrum. acs.org The choice of matrix is crucial for obtaining optimal ionization and minimizing fragmentation. univr.it
Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of this compound. Collision-induced dissociation (CID) is a common fragmentation method where the peptide ion is collided with an inert gas, leading to cleavage of the peptide bonds. nih.gov This process generates a series of fragment ions, primarily of the b- and y-type, which correspond to N-terminal and C-terminal fragments, respectively. uzh.ch
The presence of the two bromine atoms on the tyrosine residue would result in a characteristic isotopic pattern in the fragment ions containing this residue, providing a clear signature for the modification. The analysis of the mass differences between consecutive b- or y-ions allows for the reconstruction of the peptide sequence.
Table 2: Predicted Major Fragment Ions (b and y series) for this compound in CID
| Fragment Ion | Sequence | Predicted m/z |
| b₁ | 3,5-Dibr-Tyr | 339.91 |
| b₂ | 3,5-Dibr-Tyr-Gly | 396.93 |
| b₃ | 3,5-Dibr-Tyr-Gly-Gly | 453.95 |
| b₄ | 3,5-Dibr-Tyr-Gly-Gly-Phe | 601.02 |
| y₁ | Leu | 132.10 |
| y₂ | Phe-Leu | 279.17 |
| y₃ | Gly-Phe-Leu | 336.19 |
| y₄ | Gly-Gly-Phe-Leu | 393.21 |
This table shows the predicted mass-to-charge ratios for the major b- and y-type fragment ions, assuming single protonation. The m/z of fragments containing the modified tyrosine are significantly shifted compared to the native peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov It provides information about the local chemical environment of each atom and the spatial proximity of different atoms.
The structural assignment of this compound would begin with the acquisition of one-dimensional (1D) ¹H NMR spectra. However, due to significant resonance overlap in peptides, two-dimensional (2D) NMR experiments are essential for complete assignment. uzh.ch
Key 2D NMR experiments include:
Total Correlation Spectroscopy (TOCSY): This experiment establishes through-bond correlations between all protons within a single amino acid residue's spin system. nmims.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance restraints for structure calculation. columbia.edunmims.edu
The dibromination of the tyrosine residue is expected to significantly alter the chemical shifts of the aromatic protons. The two remaining aromatic protons (at positions 2 and 6) would appear as a singlet, and its chemical shift would be influenced by the strong electron-withdrawing effect of the bromine atoms.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Residues in this compound
| Residue | Proton | Predicted Chemical Shift Range (ppm) |
| 3,5-Dibr-Tyr¹ | Aromatic (2,6-H) | 7.0 - 7.5 |
| α-H | 4.2 - 4.7 | |
| β-H | 2.8 - 3.2 | |
| Gly² | α-H | 3.8 - 4.2 |
| Gly³ | α-H | 3.8 - 4.2 |
| Phe⁴ | Aromatic | 7.1 - 7.4 |
| α-H | 4.4 - 4.8 | |
| β-H | 2.9 - 3.3 | |
| Leu⁵ | α-H | 4.1 - 4.6 |
| β-H | 1.5 - 1.8 | |
| γ-H | 1.4 - 1.7 | |
| δ-CH₃ | 0.8 - 1.0 |
This table provides estimated chemical shift ranges based on data from related peptides and the known effects of halogenation. Actual values would need to be determined experimentally.
The solution conformation of this compound can be determined by analyzing the NOE/ROE data. The presence of specific NOE cross-peaks between non-adjacent residues indicates the presence of turns or other secondary structures. Enkephalins are known to be flexible molecules, often existing as an equilibrium of multiple conformations in solution. nih.gov
The introduction of the bulky and electronegative bromine atoms on the tyrosine ring could potentially restrict the conformational freedom of the N-terminus of the peptide. This could lead to a more defined solution structure compared to the native leucine enkephalin. Computational modeling, in conjunction with the experimental NMR restraints, would be employed to generate an ensemble of structures that represent the conformational space of the peptide in solution. nmims.edu Studies on other modified enkephalin analogs have shown that changes in the tyrosine residue can significantly influence the peptide's conformational preferences and biological activity.
Chromatographic Purity Assessment (e.g., Analytical HPLC)
The determination of purity for synthetic peptides like 3,5-Dibr-tyr¹ leucine enkephalin is a critical step in its characterization, ensuring that the desired compound is the primary component and that impurities from the synthesis are identified and quantified. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), stands as the principal analytical technique for this purpose. This method separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
In the analysis of 3,5-Dibr-tyr¹ leucine enkephalin, a C18 column is commonly employed as the stationary phase. The mobile phase typically consists of a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic solvent (commonly acetonitrile, also containing TFA). The TFA serves to sharpen the peaks and improve the separation by forming ion pairs with the peptide.
A gradient elution method is generally utilized, where the proportion of the organic solvent is increased over the course of the analysis. This allows for the effective elution of both early-eluting (more polar) and late-eluting (more nonpolar) components. The bromination of the tyrosine residue in 3,5-Dibr-tyr¹ leucine enkephalin significantly increases its hydrophobicity compared to the parent leucine enkephalin, leading to a longer retention time under identical chromatographic conditions.
The purity of the peptide is determined by integrating the area of the main peak corresponding to 3,5-Dibr-tyr¹ leucine enkephalin and comparing it to the total area of all peaks in the chromatogram. Research-grade synthetic enkephalin analogs typically exhibit a purity of >97% as determined by HPLC. nih.gov
A representative set of HPLC conditions for the purity assessment of a crude preparation of a related compound, Leu-enkephalin, involved elution over 40 minutes at a flow rate of 1 ml/min with a linear gradient from a 9:1 to a 5:5 mixture of 0.1% aqueous TFA and 0.1% TFA in acetonitrile. researchgate.net For halogenated analogs, similar conditions are applied, with adjustments to the gradient to account for the increased retention. nih.gov
Table 1: Representative Analytical HPLC Parameters for Enkephalin Analogs
| Parameter | Value |
| Column | Reverse-Phase C18 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient, e.g., 10% to 50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
| Typical Retention Time | Varies; for a brominated analog, a representative retention time might be in the range of 25 minutes. nih.gov |
| Purity Specification | >97% |
Future Research Directions and Applications of 3,5 Dibromo Tyr1 Leucine Enkephalin Analogs
Development of Novel Research Tools and Probes for Opioid Receptor Biology
The chemical modifications of leucine (B10760876) enkephalin, including the introduction of dibromo-tyrosine at the first position, have paved the way for the creation of highly specialized research tools. These tools are instrumental in probing the complex pharmacology of opioid receptors.
Future efforts will likely focus on the synthesis of enkephalin analogs with enhanced features for studying receptor dynamics. This includes the incorporation of fluorescent markers or radioactive isotopes to visualize and track receptor movement and distribution within cellular systems. The development of such probes would enable real-time imaging of receptor trafficking and dimerization, providing deeper insights into the cellular responses to opioid ligands.
Furthermore, the design of photoaffinity labels based on the 3,5-Dibromo-Tyr1 Leucine Enkephalin scaffold is a promising avenue. These tools can be used to irreversibly bind to and identify the specific amino acid residues within the opioid receptor binding pocket. This information is invaluable for understanding the precise molecular interactions that govern ligand binding and receptor activation.
Insights into Opioid Receptor Subtype Selectivity Mechanisms
A key area of ongoing research is the elucidation of the mechanisms that determine how a ligand selectively binds to one opioid receptor subtype over another (e.g., mu, delta, or kappa). The substitution of tyrosine with 3,5-dibromo-tyrosine in leucine enkephalin analogs has been shown to alter receptor selectivity, and understanding the basis for this is a major goal.
High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), will be pivotal in this endeavor. By obtaining detailed three-dimensional structures of 3,5-Dibromo-Tyr1 Leucine Enkephalin analogs in complex with different opioid receptor subtypes, researchers can directly visualize the key intermolecular interactions. These studies can reveal how the bulky and electron-withdrawing bromine atoms influence the conformation of the peptide and its fit within the receptor's binding site.
Computational modeling and molecular dynamics simulations will complement these experimental approaches. By simulating the binding process of various analogs to different receptor subtypes, it is possible to predict binding affinities and identify the energetic contributions of specific residues. This synergy between experimental and computational methods will accelerate the understanding of the subtle structural features that underpin receptor subtype selectivity.
Understanding Peptide Metabolism and Stability in Biological Systems
A significant hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. The modification of leucine enkephalin, such as the introduction of 3,5-dibromo-tyrosine, can impact the metabolic stability of the peptide. Future research will systematically investigate how such modifications influence the peptide's susceptibility to enzymatic breakdown.
Studies employing in vitro assays with plasma and liver microsomes can quantify the rate of degradation of 3,5-Dibromo-Tyr1 Leucine Enkephalin analogs. nih.govmdpi.com Identifying the primary cleavage sites will provide crucial information for designing more stable compounds. For instance, if a particular peptide bond is found to be highly labile, it can be replaced with a non-natural linkage that is resistant to proteolysis.
Design Principles for Next-Generation Peptide Ligands
The knowledge gained from studying 3,5-Dibromo-Tyr1 Leucine Enkephalin and its analogs will be instrumental in establishing new design principles for the development of advanced peptide ligands. By correlating specific chemical modifications with changes in receptor affinity, selectivity, and stability, a set of guidelines for rational drug design can be formulated.
One key principle that has emerged is the concept of "address" and "message" regions within the peptide sequence. The "message" portion, typically the N-terminal region, is responsible for receptor activation, while the "address" portion contributes to selectivity. nih.gov The modification of the tyrosine residue falls within the "message" domain and can fine-tune the ligand's activity.
Future design strategies will likely involve a multi-pronged approach, combining modifications at various positions within the peptide sequence. This could include the incorporation of unnatural amino acids, cyclization of the peptide backbone, and the attachment of lipid or polymer moieties to enhance stability and bioavailability. nih.govnih.gov The ultimate aim is to create novel peptide-based therapeutics with improved efficacy and reduced side effects for a range of conditions, including pain management.
Q & A
Q. How can researchers validate the specificity of antibodies used in enkephalin immunohistochemistry?
- Methodological Answer : Knockout-validated antibodies are essential. Pre-absorption controls with excess this compound peptide confirm antibody blocking. Mass spectrometry imaging (e.g., MALDI-IMS) cross-validates spatial distribution patterns. Parallel staining in enkephalin-deficient transgenic models (e.g., Penk⁻/⁻ mice) eliminates false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
